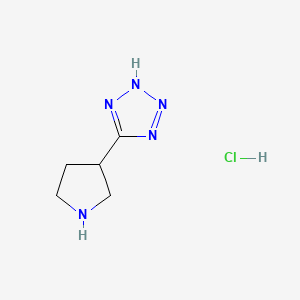

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride

Description

Properties

IUPAC Name |

5-pyrrolidin-3-yl-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-2-6-3-4(1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBQFGWJCOTOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the core basic properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While its 2-substituted isomer is well-documented as an organocatalyst, the 3-substituted variant presents a unique structural motif with distinct physicochemical characteristics. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust resource for scientists. We will delve into the compound's fundamental physicochemical and basic properties, propose a detailed synthetic pathway and analytical characterization protocol, discuss its pharmacological context based on its structural components, and provide essential safety and handling guidelines.

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space that is crucial for specific receptor interactions.[2] When combined with a tetrazole ring—a well-established bioisostere for the carboxylic acid group—the resulting molecule, 5-(Pyrrolidin-3-yl)-2H-tetrazole, becomes a compelling subject for drug development.[3][4] The tetrazole moiety offers metabolic stability and similar acidity to a carboxylic acid, while its anionic form is more lipophilic, potentially enhancing membrane permeability.[5][6]

This guide focuses specifically on the hydrochloride salt of the 3-substituted pyrrolidine tetrazole. Unlike the widely studied 2-substituted analog, which acts as a proline surrogate in asymmetric catalysis, the 3-substituted isomer's properties are less characterized, offering a unique opportunity for novel discovery.[1] This document aims to provide a deep, technical understanding of its basic properties, synthesis, and potential applications, grounded in established chemical principles.

Section 1: Physicochemical and Basic Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of drug development, influencing everything from solubility and formulation to receptor binding and pharmacokinetics.

Core Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1228583-52-5 | [7] |

| Molecular Formula | C₅H₁₀ClN₅ | [7] |

| Molecular Weight | 175.62 g/mol | [7] |

| Appearance | Solid | [7] |

| Synonyms | 5-Pyrrolidin-3-yl-2H-tetrazole hydrochloride; 2H-Tetrazole, 5-(3-pyrrolidinyl)-, hydrochloride (1:1) | [7] |

| Purity (Typical) | >95% |

Analysis of Basicity and Protonation State

The term "basic properties" refers to the ability of a molecule to accept a proton (H⁺). In 5-(Pyrrolidin-3-yl)-2H-tetrazole, there are two primary sites for protonation: the secondary amine within the pyrrolidine ring and the nitrogen atoms of the tetrazole ring.

-

Pyrrolidine Nitrogen: As a secondary aliphatic amine, the nitrogen in the pyrrolidine ring is the most basic site on the molecule. The pKa of the conjugate acid of pyrrolidine is approximately 11.3.[8][9] This high pKa value indicates that the pyrrolidine nitrogen is a strong base and will be readily protonated under acidic or physiological conditions.

-

Tetrazole Nitrogens: The tetrazole ring itself is acidic, with a pKa value typically around 4.5-5.0, similar to that of a carboxylic acid.[6][10] This means the tetrazole ring is unlikely to accept a proton, especially when the much more basic pyrrolidine nitrogen is present.

Therefore, in the hydrochloride salt form, the proton resides on the pyrrolidine nitrogen, forming a pyrrolidinium cation. The chloride ion acts as the counter-ion. This protonation is critical, as it dictates the molecule's solubility in aqueous media and its ability to form ionic interactions with biological targets.

Caption: Protonation equilibrium of the pyrrolidine nitrogen.

Section 2: Synthesis and Analytical Characterization

Proposed Synthetic Workflow

The most direct synthesis involves a [3+2] cycloaddition reaction between a nitrile precursor and an azide source. This is a standard and highly effective method for forming 5-substituted tetrazoles.[11][12] The workflow begins with a commercially available, protected form of pyrrolidine-3-carbonitrile.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from N-Boc-pyrrolidine-3-carbonitrile.

Pillar of Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. The choice of reagents is based on widely validated and high-yielding transformations.

Step 1: Synthesis of N-Boc-5-(pyrrolidin-3-yl)-2H-tetrazole

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-pyrrolidine-3-carbonitrile (1 equivalent).

-

Reagents: Add sodium azide (NaN₃, 1.5 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents).

-

Expertise & Experience: Using ammonium chloride provides a milder, in-situ source of hydrazoic acid compared to other reagents like triethylamine hydrochloride, often leading to cleaner reactions.

-

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 18-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed.

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and acidify to pH ~3-4 with 2M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected tetrazole.

Step 2: Deprotection to yield this compound

-

Setup: Dissolve the crude product from Step 1 in a minimal amount of methanol or ethyl acetate.

-

Reagent: Add a solution of 4M HCl in 1,4-dioxane (3-4 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Expertise & Experience: The use of HCl in dioxane is a standard, highly efficient method for cleaving the Boc protecting group. The reaction typically results in the precipitation of the hydrochloride salt, which simplifies purification.

-

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.

-

Purification: If no precipitate forms or if further purification is needed, concentrate the solvent under reduced pressure. The resulting crude salt can be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the pure product.

-

Drying: Dry the final product under high vacuum to remove residual solvents.

Analytical Characterization Protocol

Objective: To confirm the identity, structure, and purity of the synthesized compound.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A single major peak in the UV chromatogram. The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z ≈ 140.10.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterium oxide (D₂O) or DMSO-d₆.

-

¹H NMR (400 MHz): Expect complex multiplets in the aliphatic region (~2.0-4.0 ppm) corresponding to the seven pyrrolidine protons. The C-H proton at the 3-position, adjacent to the tetrazole ring, will likely be the most downfield of the aliphatic signals. A broad signal corresponding to the N-H protons will also be present.

-

¹³C NMR (100 MHz): Expect a signal for the tetrazole carbon around 155-160 ppm. Four distinct signals for the pyrrolidine carbons are expected in the aliphatic region (~25-60 ppm).

-

-

Purity Assessment

-

Purity should be assessed by HPLC, targeting >95% for research applications.

-

Section 3: Pharmacological Context and Potential Applications

While specific biological data for this compound is not yet widely published, its structural components provide a strong basis for hypothesizing its potential roles in drug discovery.

The Tetrazole Ring as a Carboxylic Acid Bioisostere

The cornerstone of this molecule's potential is the bioisosteric relationship between the tetrazole ring and a carboxylic acid.[3][10][13] This substitution is a powerful strategy in medicinal chemistry for several reasons:

-

Similar Acidity: Both groups are deprotonated at physiological pH, allowing the tetrazolate anion to mimic the carboxylate anion in interactions with biological targets like salt bridges.[4]

-

Metabolic Stability: The tetrazole ring is resistant to metabolic transformations that can affect carboxylic acids, potentially leading to a longer half-life.[3][13]

-

Improved Pharmacokinetics: The tetrazolate anion is more lipophilic than a carboxylate, which can improve cell membrane permeability and overall bioavailability.[5][6]

-

Reduced Toxicity: Carboxylic acids can sometimes be metabolized into reactive acyl glucuronides, a liability not associated with tetrazoles.[13]

This strategy has been successfully employed in numerous FDA-approved drugs, most notably the angiotensin II receptor blockers like Losartan and Valsartan.[3][13]

The Pyrrolidine Scaffold in Drug Design

The pyrrolidine core is a "privileged scaffold" found in a vast array of bioactive compounds, targeting a wide range of diseases.[1][2] Its presence suggests potential applications in areas such as:

-

Central Nervous System (CNS) Disorders: The pyrrolidine structure is central to many CNS-active drugs.

-

Antiviral and Antibacterial Agents: Many antimicrobial compounds incorporate this ring system.[14]

-

Enzyme Inhibition: The stereochemistry of substituted pyrrolidines makes them excellent candidates for designing specific enzyme inhibitors.

Given these features, this compound is an attractive candidate for screening programs aimed at targets where a charged, metabolically stable small molecule is desired. Its structure invites exploration in therapeutic areas where analogous carboxylic acid-containing pyrrolidines have shown promise.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a research environment. The following guidelines are synthesized from available safety data sheets for this compound and structurally related materials.

Hazard Identification

-

Eye Irritation: Causes serious eye irritation or damage.[15]

-

Skin Irritation: Causes skin irritation.[16]

-

Ingestion: May be harmful if swallowed.[16]

Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Rationale |

| Ventilation | Handle only in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or aerosols. |

| Eye Protection | Wear chemical safety goggles or a face shield. | To prevent direct contact with eyes, which can cause serious damage. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |

| Body Protection | Wear a lab coat. | To protect personal clothing from contamination. |

| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | To prevent accidental ingestion. |

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

Conclusion

This compound is a molecule with significant untapped potential. Its basicity is dominated by the pyrrolidine nitrogen, which exists in its protonated, water-soluble form as the hydrochloride salt. This key feature, combined with the proven utility of the tetrazole ring as a robust carboxylic acid bioisostere, makes it a valuable building block for medicinal chemists. The proposed synthetic and analytical protocols provide a clear and reliable path for researchers to obtain and validate this compound for their studies. Future investigations into the specific biological activities of this 3-substituted isomer are highly warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 5-(Pyrrolidin-3-yl)-2h-tetrazole hcl | CymitQuimica [cymitquimica.com]

- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrrolidine N ° CAS 123 | Reformchem [fr.reformchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scent.vn [scent.vn]

- 16. Pyrrolidine [drugfuture.com]

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride CAS number 1228583-52-5

An In-depth Technical Guide to 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride (CAS: 1228583-52-5): A Versatile Building Block for Drug Discovery

Introduction

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its molecular architecture is a deliberate fusion of two highly valued scaffolds: the saturated pyrrolidine ring and the aromatic tetrazole ring. The pyrrolidine nucleus is a cornerstone in the structure of numerous biologically active molecules and approved pharmaceuticals, prized for its ability to introduce three-dimensionality and serve as a versatile synthetic handle.[1][2] Concurrently, the tetrazole moiety is widely recognized as a classic bioisostere of the carboxylic acid group.[3][4] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its acidity, making it a critical tool in lead optimization.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and potential applications, grounding its claims in authoritative references. We will explore its physicochemical properties, delve into the rationale of its molecular design, present representative protocols for its synthesis and analysis, and discuss its promising applications as a foundational building block for novel therapeutic agents and potential organocatalysts.

Physicochemical Properties and Safety Data

Accurate characterization begins with a firm grasp of the compound's fundamental properties and safety profile. The data presented below are compiled from commercial supplier information and safety data sheets.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1228583-52-5 | [5][6][7][8][9] |

| Molecular Formula | C₅H₁₀ClN₅ | [5][6][7][9] |

| Molecular Weight | 175.62 g/mol | [5][6][8][9] |

| Common Synonyms | 5-(Pyrrolidin-3-yl)-2H-tetrazole HCl, 5-(3-Pyrrolidinyl)-1H-tetrazole hydrochloride | [5][7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [5][6][8] |

| Storage Conditions | Store long-term in a cool, dry place in a tightly-sealed container. For extended periods, storage at -20°C is recommended. | [5][6][10] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled by qualified professionals in a well-ventilated laboratory setting, adhering to strict safety protocols.[5]

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Ingestion may cause adverse health effects. |

| Harmful in contact with skin | H312 | Skin absorption may be harmful. |

| Causes skin irritation | H315 | Direct contact can cause skin redness and irritation. |

| Causes serious eye irritation | H319 | Can cause significant eye irritation upon contact. |

| Harmful if inhaled | H332 | Inhalation of dust can irritate the respiratory system. |

Primary Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

This product is intended for research and development use only.[6]

The Scientific Rationale: Structural Significance in Drug Design

The value of this compound lies in the strategic combination of its two core components. Understanding the individual contributions of the pyrrolidine and tetrazole moieties illuminates the molecule's potential.

The Pyrrolidine Scaffold: A Gateway to 3D Chemical Space

The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[2][11] Unlike flat, aromatic rings, its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling a more effective exploration of the three-dimensional binding pockets of biological targets like enzymes and receptors.[11] This sp³-rich character is increasingly sought after in modern drug discovery to improve selectivity and physicochemical properties. Furthermore, the secondary amine within the ring provides a key point for nucleophilic reactions or salt formation, acting as a versatile synthetic handle for building molecular complexity.[11]

The Tetrazole Moiety: A Superior Bioisostere

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of rational drug design. The 5-substituted-1H-tetrazole ring is arguably the most successful bioisostere for the carboxylic acid group.[3][4]

Key Advantages of Tetrazole over Carboxylic Acid:

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic reduction than carboxylic acids.[3]

-

Lipophilicity: The tetrazole ring is more lipophilic, which can improve a drug candidate's ability to cross cell membranes.[3]

-

pKa: The acidity of the tetrazole proton (pKa ≈ 4.5-5.0) is very similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[4]

-

Binding Interactions: The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, offering more diverse binding possibilities compared to the two oxygen atoms of a carboxylate.[4]

Synthesis and Purification

General Synthetic Workflow

The synthesis logically proceeds by first obtaining a protected pyrrolidine-3-carbonitrile intermediate. This key intermediate then undergoes the critical cycloaddition step to form the tetrazole ring, followed by deprotection (if necessary) and conversion to the hydrochloride salt for improved stability and handling.

Representative Experimental Protocol

This protocol describes the pivotal cycloaddition step. It is crucial that all operations involving azides are conducted with appropriate safety measures, including the use of a fume hood and non-metallic spatulas, due to their potential toxicity and explosive nature.[12]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (e.g., Argon), charge the protected pyrrolidine-3-carbonitrile intermediate (1.0 equivalent).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the nitrile. To this solution, add sodium azide (NaN₃, ~3.0 equivalents) and triethylamine hydrochloride (Et₃N·HCl, ~3.0 equivalents).

-

Causality: Sodium azide serves as the azide source. Triethylamine hydrochloride acts as a mild, in-situ source of hydrazoic acid (HN₃), the active species in the cycloaddition, avoiding the need to handle the highly toxic and volatile free acid. DMF is an excellent polar aprotic solvent for this transformation.[12]

-

-

Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously.

-

Trustworthiness: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting nitrile. The reaction typically requires 18-24 hours for completion.

-

-

Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and stir. Acidify the aqueous solution to pH ~3-4 by the slow addition of 1 M HCl.

-

Causality: Acidification protonates the tetrazole ring, making it less water-soluble and facilitating its extraction into an organic solvent.

-

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure tetrazole free base.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether). Add a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and integrity of the final compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar, ionizable compound.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective.

-

Eluent A: 0.1% Formic Acid in Water.

-

Eluent B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: The C18 column provides hydrophobic retention, while the acetonitrile/water gradient allows for the elution of compounds across a range of polarities. Formic acid is used to acidify the mobile phase, ensuring consistent protonation of the analyte for sharp, symmetrical peak shapes.[14]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 215 nm.

-

Expected Result: The final product should appear as a single major peak. Purity is determined by integrating the peak area relative to all other peaks.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is ideal for confirming the molecular weight.

-

Positive Ion Mode (ESI+): The primary ion observed will be the [M+H]⁺ of the free base (C₅H₉N₅), corresponding to an m/z of approximately 140.09.

-

Characteristic Fragmentation: A key diagnostic fragmentation pathway for protonated 5-substituted tetrazoles is the neutral loss of hydrazoic acid (HN₃, 43 Da), resulting in a fragment ion at m/z ~97.[15]

-

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ will be observed at m/z ~138.08.

-

Characteristic Fragmentation: In negative mode, the hallmark fragmentation is the loss of a nitrogen molecule (N₂, 28 Da).[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

¹H NMR: Expect to see a series of multiplets in the aliphatic region (approx. 2.0-4.0 ppm) corresponding to the seven protons on the pyrrolidine ring. The N-H protons (from the pyrrolidine and tetrazole rings) may appear as broad signals or may exchange with solvent protons (e.g., in D₂O).

-

¹³C NMR: Expect to see four distinct signals for the four unique carbon atoms of the pyrrolidine ring and one signal in the aromatic region (approx. 150-160 ppm) for the tetrazole carbon.

Applications in Research and Development

The true utility of this compound is as a versatile starting material and scaffold for further chemical exploration.

Core Building Block in Medicinal Chemistry

This compound is an ideal starting point for generating libraries of diverse molecules for biological screening. The secondary amine of the pyrrolidine ring is readily functionalized via reactions such as acylation, alkylation, or reductive amination. This allows for the systematic introduction of various side chains to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Potential in Asymmetric Organocatalysis

The structural isomer, 5-(pyrrolidin-2-yl)tetrazole, is a well-established and highly effective organocatalyst for a wide range of asymmetric reactions, including aldol, Mannich, and Michael additions.[16][17] It operates through an enamine-based catalytic cycle, analogous to the natural amino acid proline, but often with superior performance in terms of yield, enantioselectivity, and solubility in organic solvents.[16] Given this precedent, this compound is a compelling candidate for investigation as a novel organocatalyst, potentially offering different reactivity or selectivity profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 1228583-52-5 this compound AKSci 9360EB [aksci.com]

- 7. 5-(Pyrrolidin-3-yl)-2h-tetrazole hcl | CymitQuimica [cymitquimica.com]

- 8. |1228583-52-5||MFCD27987083|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1228583-52-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijrpc.com [ijrpc.com]

- 15. lifesciencesite.com [lifesciencesite.com]

- 16. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sfera.unife.it [sfera.unife.it]

An In-depth Technical Guide to the Structure and Bonding of Pyrrolidinyl Tetrazole Compounds

This guide provides a comprehensive technical overview of the core principles governing the structure and bonding of pyrrolidinyl tetrazole compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate a deeper understanding of this important class of heterocyclic compounds.

Section 1: Fundamental Structural and Bonding Characteristics

Pyrrolidinyl tetrazole compounds are a fascinating class of molecules that merge the distinct properties of two key heterocyclic rings: the saturated, flexible pyrrolidine ring and the planar, aromatic tetrazole ring. This unique combination gives rise to a diverse range of chemical and biological activities, making them a subject of intense research in medicinal chemistry.

The Aromatic Heart: The Tetrazole Ring

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. Its 1H- and 2H-tautomers are considered aromatic, possessing a 6π-electron system that confers significant thermodynamic stability.[1][2][3] This aromaticity is a cornerstone of the tetrazole's utility in drug design, where it often serves as a bioisosteric replacement for the carboxylic acid group due to its similar pKa and planar structure.[3][4]

The delocalization of π-electrons across the tetrazole ring influences its bond lengths and angles, leading to a relatively planar and rigid structure.[5][6][7] The specific electronic properties of the tetrazole ring can be modulated by the nature of the substituent at the C5 position. Electron-withdrawing groups can enhance the aromaticity, while electron-donating groups may slightly weaken it.[8]

The Conformational Chameleon: The Pyrrolidine Ring

In contrast to the rigid tetrazole ring, the five-membered pyrrolidine ring is a saturated amine that exhibits significant conformational flexibility, a phenomenon often referred to as "pseudorotation".[9] The pyrrolidine ring can adopt various "pucker" conformations, most commonly described as "envelope" or "twist" forms.[10][11][12] The preferred conformation is influenced by the substitution pattern on the ring, with substituents favoring a pseudoequatorial orientation to minimize steric strain.[10][11][12]

This conformational flexibility is a critical determinant of the biological activity of pyrrolidinyl tetrazole compounds, as it dictates the three-dimensional arrangement of the molecule and its ability to interact with biological targets.[9] The stereochemistry of the carbons in the pyrrolidine ring is a key feature, and different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins.[9]

The Crucial Linkage: Connecting the Two Rings

The pyrrolidine and tetrazole rings can be connected in various ways, most commonly through a direct bond between a carbon atom of the pyrrolidine ring and the carbon or a nitrogen atom of the tetrazole ring, or via a linker group. The nature of this linkage significantly impacts the overall shape, polarity, and flexibility of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Section 2: Synthesis and Characterization

The synthesis of pyrrolidinyl tetrazole compounds can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the starting materials available.

Key Synthetic Strategies

One of the most powerful and versatile methods for the synthesis of 1,5-disubstituted tetrazoles is the Ugi-azide four-component reaction (UA-4CR).[13][14][15][16][17][18] This reaction involves the condensation of an aldehyde, an amine (such as a pyrrolidine derivative), an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[13] The UA-4CR is highly atom-economical and allows for the rapid generation of diverse libraries of tetrazole-containing compounds from readily available starting materials.[13]

Experimental Protocol: Ugi-Azide Reaction for Tetrazole Synthesis

-

Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the pyrrolidine derivative (as the amine, 1.0 mmol), trimethylsilyl azide (1.0 mmol), and the isocyanide (1.0 mmol) in a suitable solvent such as methanol (5 mL).[13]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol), to the reaction mixture.[14]

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.[13][14]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.[13]

Another common approach involves the N-alkylation of a pre-formed pyrrolidine ring with a tetrazole derivative containing a suitable leaving group.[19] For instance, a 2-arylpyrrolidine can be reacted with a 1-(halopropyl)-5-aryl-2H-tetrazole to yield the desired pyrrolidinyl tetrazole compound.[19]

Spectroscopic Characterization

The structure of newly synthesized pyrrolidinyl tetrazole compounds is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the carbon-hydrogen framework of the molecule. The chemical shift of the proton on the C5 carbon of the tetrazole ring is often observed downfield, which is consistent with its aromatic character.[3][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the tetrazole ring include N-H stretching (for 1H-tetrazoles) and various ring vibrations.[3][20][21]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. A characteristic fragmentation of 5-substituted 1H-tetrazoles is the loss of a nitrogen molecule (N₂) in negative ion mode and hydrazoic acid (HN₃) in positive ion mode.[22]

Table 1: Representative Spectroscopic Data for a 5-Substituted 1H-Tetrazole

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR (DMSO-d₆) | δ 8.06-8.03 (m, 2H), 7.62-7.58 (m, 3H) for a 5-phenyl-1H-tetrazole | [20] |

| ¹³C NMR (DMSO-d₆) | δ 155.3 (C5 of tetrazole) for a 5-phenyl-1H-tetrazole | [20] |

| IR (KBr) | 3449 cm⁻¹ (N-H), 1642, 1562 cm⁻¹ (C=N), 1474, 1164 cm⁻¹ (C-N) | [20] |

| Mass Spectrometry (EI) | m/z (%) = 146 (M⁺) for 5-phenyl-1H-tetrazole | [20] |

Section 3: Applications in Drug Discovery and Development

The unique structural and electronic properties of pyrrolidinyl tetrazole compounds have made them attractive scaffolds in drug discovery.

Antifungal Activity

Certain pyrrolidinyl tetrazole derivatives have demonstrated potent antifungal activity, particularly against Candida albicans.[19][23] The mechanism of action is believed to involve interaction with the fungal membrane, leading to mitochondrial damage and reduced adhesion of the fungal cells.[19][23]

Table 2: Antifungal Activity of Selected Pyrrolidinyl Tetrazole Derivatives against C. albicans

| Compound | MIC (µM) | Inhibition (%) | Reference |

| 3aC | 46.05 | >98% at 0.09 mM | [19] |

| 3aA | - | >98% at 0.09 mM | [19] |

| 3cD | - | >98% at 0.09 mM | [19] |

| 3cE | - | >98% at 0.09 mM | [19] |

MIC: Minimum Inhibitory Concentration Compound names as referenced in the source.

Anticancer Potential

The tetrazole moiety has also been incorporated into pyrrolidine-containing structures to develop potential anticancer agents.[24] The rationale behind this approach is to combine the pharmacophoric features of both rings to create hybrid molecules with enhanced efficacy and selectivity.[24]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity.[25][26][27][28][29] For pyrrolidinyl tetrazole compounds, QSAR can be employed to identify the key structural features that contribute to their antifungal or anticancer activity. This information can then be used to guide the design of new, more potent analogues.

Section 4: Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

Caption: Workflow of the Ugi-Azide four-component reaction for the synthesis of pyrrolidinyl tetrazoles.

Caption: Proposed mechanism of antifungal action for certain pyrrolidinyl tetrazole compounds.

Section 5: Conclusion and Future Directions

Pyrrolidinyl tetrazole compounds represent a versatile and promising scaffold in medicinal chemistry. The interplay between the aromatic, planar tetrazole ring and the flexible, stereochemically rich pyrrolidine ring provides a powerful platform for the design of novel therapeutic agents. A thorough understanding of their structure, bonding, and synthetic methodologies is crucial for unlocking their full potential. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of biological targets, and the application of advanced computational techniques to guide the rational design of next-generation pyrrolidinyl tetrazole-based drugs.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction [mdpi.com]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. growingscience.com [growingscience.com]

- 21. pnrjournal.com [pnrjournal.com]

- 22. lifesciencesite.com [lifesciencesite.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. QSAR quantitative structure activity relationship | PDF [slideshare.net]

- 27. researchgate.net [researchgate.net]

- 28. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

Tautomeric Landscapes in 5-Substituted Tetrazoles: A Technical Guide for Drug Discovery

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, largely due to its role as a bioisosteric surrogate for the carboxylic acid group.[1][2] This five-membered, nitrogen-rich heterocycle exhibits a fascinating and critical chemical personality defined by prototropic tautomerism. For 5-substituted tetrazoles, this manifests as a dynamic equilibrium between the 1H- and 2H-tautomeric forms, a subtle structural shift with profound implications for a molecule's physicochemical properties and, consequently, its biological activity and therapeutic potential.[3][4] This in-depth technical guide provides a comprehensive exploration of the core principles governing tautomerism in 5-substituted-2H-tetrazoles. We will dissect the structural nuances of the 1H and 2H tautomers, elucidate the key factors that influence their equilibrium, and detail the analytical and computational methodologies employed to characterize and predict their behavior. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and strategically leverage tetrazole tautomerism in the rational design of novel therapeutics.

The Significance of Tautomerism in 5-Substituted Tetrazoles

The utility of 5-substituted tetrazoles in drug design is intrinsically linked to their ability to mimic carboxylic acids.[5] They share comparable pKa values, planarity, and the capacity to engage in similar intermolecular interactions, such as hydrogen bonding.[2][5] However, the tetrazole ring offers distinct advantages, including enhanced metabolic stability and increased lipophilicity of its corresponding anion, which can improve membrane permeability.[2][3]

The tautomeric equilibrium between the 1H and 2H forms is not merely an academic curiosity; it directly impacts the very properties that make tetrazoles attractive for drug development.[6] The position of the proton dictates the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn influence:

-

Acidity (pKa): The two tautomers exhibit different acidities, and the observed pKa is a composite of the equilibrium.[1]

-

Lipophilicity: The relative polarity of the tautomers differs, affecting partitioning behavior.[1]

-

Receptor Binding: The distinct arrangement of hydrogen bond donors and acceptors in each tautomer can lead to preferential binding to a biological target.[2]

-

Crystal Packing and Solid-State Properties: The dominant tautomer in the solid state can influence solubility and formulation characteristics.[7]

A thorough understanding and ability to control or predict this tautomeric preference is therefore a critical aspect of lead optimization and drug candidate selection.

Structural and Physicochemical Properties of 1H- and 2H-Tautomers

The two principal tautomers of a 5-substituted tetrazole are the 1H- and 2H-forms. A third, non-aromatic 5H-tautomer is significantly less stable and not typically observed under normal conditions.[7][8]

Diagram 1: Tautomeric Equilibrium in 5-Substituted Tetrazoles

Caption: Prototropic tautomerism between the 1H- and 2H-forms of a 5-substituted tetrazole.

The relative stability of these tautomers is phase-dependent. In the gas phase, the 2H-tautomer is generally more stable.[1][2] Conversely, in the solid state, the 1H-tautomer is often favored due to more effective intermolecular hydrogen bonding and crystal packing forces.[7][9] In solution, the two forms exist in a dynamic equilibrium, with the ratio influenced by a variety of factors.[4]

| Property | 1H-Tautomer | 2H-Tautomer | References |

| Relative Polarity | More Polar | Less Polar | [1] |

| Acidity | Generally the stronger acid | Generally the weaker acid | [1][10] |

| Aromaticity | Lower | Higher | [1] |

| Gas Phase Stability | Less Stable | More Stable | [1][2][7] |

| Solid Phase Stability | Often More Stable | Often Less Stable | [7][9] |

Factors Governing the Tautomeric Equilibrium

The delicate balance between the 1H and 2H tautomers can be shifted by several interconnected factors. A strategic manipulation of these can guide the design of molecules with a desired tautomeric preference.

Substituent Effects

The electronic nature of the substituent at the 5-position plays a significant role. However, computational studies have shown that the relative thermodynamic stability between the 2H and 1H forms in the gas phase is not strongly dependent on the substituent's nature.[11] The primary influence of the substituent is on the overall acidity of the tetrazole ring and its interaction with the solvent.[3][11]

Solvent Effects

Solvent polarity is a critical determinant of the tautomeric ratio in solution.[12] The more polar 1H-tautomer is generally favored in polar, protic solvents that can effectively solvate it through hydrogen bonding. In contrast, nonpolar solvents tend to favor the less polar 2H-tautomer.[13] This is a crucial consideration during synthesis, purification, and in biological assays, as the predominant tautomer may differ between the reaction solvent and the aqueous physiological environment.

Temperature

The tautomeric equilibrium is a thermodynamic process, and as such, it is temperature-dependent.[4] While often a secondary factor compared to solvent and substituent effects, temperature can influence the position of the equilibrium.

Analytical Characterization of Tetrazole Tautomers

Distinguishing between the 1H and 2H tautomers requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. The two tautomers can often be distinguished on the NMR timescale, presenting separate signals.[14]

-

¹H NMR: The chemical shift of the N-H proton can be indicative of the tautomeric form, although it is often broad and can exchange with solvent protons.

-

¹³C NMR: The chemical shift of the C5 carbon is sensitive to the electronic environment and can differ between the 1H and 2H tautomers.

-

¹⁵N NMR: This is the most direct method for observing the nitrogen environment and can provide unambiguous evidence for the proton's location on the ring.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve the 5-substituted tetrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL. It is advisable to test a range of solvents to observe the effect of polarity on the equilibrium.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).

-

Signal Assignment: Assign the signals for each tautomer based on established literature values, 2D NMR experiments (HSQC, HMBC), or computational predictions of chemical shifts.

-

Quantification: Integrate the signals corresponding to each tautomer to determine the tautomeric ratio. For ¹H NMR, use well-resolved signals from the substituent that are distinct for each tautomer. For ¹³C NMR, quantitative analysis requires appropriate relaxation delays.

-

Variable Temperature (VT) NMR (Optional): To study the thermodynamics of the equilibrium, acquire spectra at a range of temperatures. This can also help to confirm that the observed species are interconverting tautomers and not static isomers.

Infrared (IR) Spectroscopy

In the solid state, IR spectroscopy can help identify the dominant tautomer. The N-H stretching and bending vibrations are characteristic and differ between the 1H and 2H forms.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of the tautomer present in the solid state.[9][15] It allows for the unambiguous location of the proton on the tetrazole ring and provides valuable information on intermolecular interactions, such as hydrogen bonding networks, which often stabilize the 1H-tautomer.[9]

Computational Approaches to Predicting Tautomerism

In silico methods are indispensable for predicting the relative stability of tautomers and understanding the factors that govern their equilibrium.

Density Functional Theory (DFT)

DFT calculations are widely used to determine the energies, geometries, and other properties of tetrazole tautomers.[11][16][17] By calculating the relative energies of the 1H and 2H forms, one can predict the favored tautomer in the gas phase.

Workflow: Computational Prediction of Tautomer Stability

Caption: A typical DFT workflow for predicting the relative stability of tetrazole tautomers.

Solvation Models

To predict the tautomeric equilibrium in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are incorporated into DFT calculations.[13] These models approximate the effect of the solvent, allowing for a more accurate prediction of tautomer stability in different environments.

Synthetic Strategies for Influencing Tautomerism

While the tautomeric equilibrium is dynamic, synthetic strategies can be employed to favor one form over the other, particularly through N-alkylation or N-arylation, which "locks" the molecule into a specific tautomeric form (e.g., 2,5-disubstituted tetrazoles are locked 2H-tautomers). The regioselectivity of these reactions is a key consideration.[1][18] The most common method for synthesizing the tetrazole ring itself is the [3+2] cycloaddition of a nitrile with an azide source.[1][2]

Conclusion

The tautomerism of 5-substituted-2H-tetrazoles is a multifaceted phenomenon with direct and significant consequences for drug discovery and development. The interplay between the 1H and 2H forms, governed by substituent effects, solvent polarity, and temperature, dictates the molecule's physicochemical and biological properties. A judicious combination of high-level analytical techniques, such as NMR and X-ray crystallography, and robust computational methods provides the necessary framework for understanding, predicting, and ultimately harnessing this tautomeric behavior. By embracing the complexity of the tetrazole tautomeric landscape, researchers can more effectively design and optimize novel drug candidates with improved efficacy and developability.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijsr.net [ijsr.net]

- 17. researchgate.net [researchgate.net]

- 18. 2H-Tetrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 5-(Pyrrolidin-3-yl)-2H-tetrazole Hydrochloride: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. By leveraging the structural and functional characteristics of both the pyrrolidine and tetrazole moieties, this molecule serves as a valuable building block for creating novel chemical entities with potential therapeutic applications.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in biologically active molecules due to their favorable physicochemical and pharmacokinetic properties. This compound is an exemplar of molecular design, integrating two such "privileged scaffolds":

-

The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a cornerstone of modern drug discovery. Its non-planar, three-dimensional structure allows for a more effective exploration of the steric and electronic environments of biological targets compared to flat aromatic systems. The pyrrolidine scaffold is present in numerous approved pharmaceuticals and natural products, valued for its ability to impart desirable properties like improved solubility and metabolic stability.

-

The Tetrazole Ring: The tetrazole group is a well-established bioisostere of the carboxylic acid functional group. With a similar pKa and planar, electron-rich structure, it can participate in hydrogen bonding and other non-covalent interactions critical for molecular recognition at a receptor's active site. Its enhanced metabolic stability and resistance to reduction compared to carboxylic acids make it an attractive substitute in drug design.

The combination of these two moieties in a single molecule, particularly as its hydrochloride salt to improve handling and solubility, creates a versatile building block for constructing more complex molecules in drug discovery programs and for potential applications in organocatalysis.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and experimental documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClN₅ | [1][2][3] |

| Molecular Weight | 175.62 g/mol | [1] |

| CAS Number | 1228583-52-5 | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% - 97% (Typical) | [1][2] |

| Synonyms | 5-Pyrrolidin-3-yl-2H-tetrazole HCl, 2H-Tetrazole, 5-(3-pyrrolidinyl)-, hydrochloride (1:1) | [1] |

| Storage | Store long-term in a cool, dry place under an inert atmosphere. | [2] |

Chemical Structure Diagram

References

An In-Depth Technical Guide to the Solubility and Stability of Tetrazole Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of tetrazole hydrochloride salts: their solubility and stability. As the pharmaceutical industry increasingly utilizes the tetrazole moiety as a bioisosteric replacement for carboxylic acids, a thorough understanding of its salt forms is paramount for successful drug development.[1][2] This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust analytical protocols.

The Tetrazole Moiety: A Versatile Pharmacophore

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[3] Their acidic nature, with pKa values often comparable to carboxylic acids, makes them attractive isosteres in medicinal chemistry.[4][5] The formation of hydrochloride salts is a common strategy to enhance the aqueous solubility of basic drug candidates, and tetrazole-containing compounds are no exception.[6] However, the unique electronic structure of the tetrazole ring and the presence of the chloride counter-ion introduce specific challenges and considerations regarding solubility and stability that warrant detailed investigation.

Solubility of Tetrazole Hydrochloride Salts: A Multifaceted Property

The solubility of a tetrazole hydrochloride salt is not a singular value but is influenced by a complex interplay of intrinsic and extrinsic factors. A comprehensive understanding of these factors is crucial for designing effective formulation strategies.

Key Factors Influencing Solubility

-

pH: The pH of the aqueous medium is a critical determinant of the solubility of tetrazole hydrochloride salts.[6] The tetrazole ring itself is weakly acidic, and many tetrazole-containing active pharmaceutical ingredients (APIs) also incorporate basic functional groups. The hydrochloride salt form ensures that the basic groups are protonated, enhancing solubility in acidic to neutral pH ranges. However, as the pH increases, the equilibrium can shift towards the less soluble free base form.

-

Temperature: The effect of temperature on solubility is compound-specific and should be determined empirically. For many salts, solubility increases with temperature, but this is not a universal rule.

-

Solvent System: While aqueous solubility is often the primary focus, the solubility in organic solvents and co-solvent systems is vital for various stages of drug development, including synthesis, purification, and formulation. Tetrazoles are generally soluble in polar solvents.[7]

-

Common Ion Effect: The presence of chloride ions from other sources in a formulation can decrease the solubility of a tetrazole hydrochloride salt.[8] This is an important consideration in complex formulations containing multiple chloride salts.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same tetrazole hydrochloride salt can exhibit different solubilities. Characterization of the solid-state form is therefore essential.

Experimental Determination of Solubility

A multi-tiered approach to solubility assessment provides a comprehensive understanding of a compound's behavior.

Table 1: Solubility Data for a Hypothetical 5-Substituted Tetrazole Hydrochloride

| Parameter | Aqueous Solubility (pH 2.0) | Aqueous Solubility (pH 7.4) | Solubility in Methanol | Solubility in Ethanol |

| Solubility (mg/mL) at 25 °C | 55.8 | 12.3 | 85.2 | 42.7 |

This high-throughput method is ideal for early-stage drug discovery to quickly assess solubility.[9][10][11][12]

Objective: To rapidly determine the kinetic solubility of a tetrazole hydrochloride salt in a buffered aqueous solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the tetrazole hydrochloride salt in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Add a small aliquot of each DMSO concentration to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by a suitable analytical method like HPLC-UV.[11][12]

Caption: Workflow for Kinetic Solubility Assay.

This method determines the equilibrium solubility and is considered the gold standard.[11]

Objective: To determine the thermodynamic solubility of a tetrazole hydrochloride salt.

Methodology:

-

Sample Preparation: Add an excess amount of the solid tetrazole hydrochloride salt to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

Stability of Tetrazole Hydrochloride Salts: Ensuring Product Integrity

The stability of a drug substance is a critical quality attribute that can impact safety and efficacy. Tetrazole hydrochloride salts can be susceptible to various degradation pathways.

Factors Influencing Stability

-

pH: Hydrolysis is a primary degradation pathway for many pharmaceuticals, and its rate is often pH-dependent.[13] The imidazoline ring, if present in a tetrazole-containing molecule, can be susceptible to hydrolytic cleavage.[14]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[13]

-

Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation, leading to cleavage of the tetrazole ring.[15][16]

-

Oxidation: While the tetrazole ring itself is relatively stable to oxidation, other functional groups within the molecule may be susceptible.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere can significantly impact its stability.[17][18] Absorbed water can act as a solvent, facilitating degradation reactions.[13] The hygroscopicity of a salt is influenced by the properties of both the API and the counter-ion.

Common Degradation Pathways

-

Hydrolysis: Acidic or basic conditions can lead to the cleavage of labile functional groups, such as amides or esters, within the molecule. In some cases, the tetrazole ring itself can undergo hydrolytic cleavage, although this is generally less common under typical pharmaceutical conditions.[19]

-

Photolysis: UV irradiation can lead to the fragmentation of the tetrazole ring, often with the extrusion of molecular nitrogen.[15] This can result in a variety of reactive intermediates and final degradation products.

-

Thermal Degradation: At elevated temperatures, tetrazole compounds can decompose, sometimes with the release of nitrogen gas.[5]

Assessing Stability: Forced Degradation Studies

Forced degradation (stress testing) is a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[20][21]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |

| Oxidation | 3% - 30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 70°C) or in solution at elevated temperature |

| Photodegradation | Exposure to a combination of UV and visible light (ICH Q1B guidelines) |

Objective: To identify potential degradation products and pathways for a tetrazole hydrochloride salt.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the tetrazole hydrochloride salt in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Hydrolysis: Mix the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Store samples at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal: Store the stock solution and solid material at an elevated temperature (e.g., 70°C).

-

Photolytic: Expose the stock solution to light according to ICH Q1B guidelines, with a control sample protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and quantify the major degradation products.

-

If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

-

Caption: Workflow for a Forced Degradation Study.

Hygroscopicity: A Key Stability Concern

Hygroscopicity is the tendency of a solid material to absorb moisture from the environment.[16][17] For hydrochloride salts, this can be a significant issue, potentially leading to physical changes (e.g., deliquescence) and chemical degradation.[13][18]

Table 3: European Pharmacopoeia Hygroscopicity Classification [16][22][23]

| Classification | Increase in Mass after 24h at 80% RH and 25°C |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Objective: To classify the hygroscopicity of a tetrazole hydrochloride salt.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the tetrazole hydrochloride salt into a tared container.

-

Controlled Humidity Exposure: Place the sample in a desiccator or a controlled humidity chamber maintained at 80% relative humidity (RH) and 25°C. A saturated solution of ammonium chloride can be used to achieve this RH.

-

Equilibration: Store the sample under these conditions for 24 hours.

-

Mass Measurement: After 24 hours, re-weigh the sample.

-

Calculation: Calculate the percentage increase in mass.

-

Classification: Classify the hygroscopicity based on the criteria in Table 3.

Analytical Techniques for Characterization

A suite of analytical techniques is essential for the comprehensive characterization of the solubility and stability of tetrazole hydrochloride salts.

-

High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative analysis of both the parent compound and its degradation products. A validated stability-indicating method is crucial.

-

Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation of degradation products, often coupled with HPLC (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the parent compound and for the definitive identification of degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and for studying solid-state interactions.

-

X-Ray Powder Diffraction (XRPD): Essential for characterizing the crystalline form of the salt and for detecting any changes in polymorphism during stability studies.

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and the presence of solvates or hydrates.

Conclusion and Future Perspectives

A thorough understanding and rigorous experimental evaluation of the solubility and stability of tetrazole hydrochloride salts are indispensable for successful pharmaceutical development. The interplay between the intrinsic properties of the tetrazole-containing molecule and the influence of the hydrochloride counter-ion necessitates a comprehensive characterization strategy. By employing the systematic approaches and robust analytical protocols outlined in this guide, researchers can effectively navigate the challenges associated with these important compounds, ultimately facilitating the development of safe and efficacious medicines. Future research will likely focus on the development of predictive models for solubility and stability based on molecular structure, as well as the exploration of novel salt forms and formulation strategies to further optimize the properties of tetrazole-based drug candidates.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photodegradation of tetracycline hydrochloride by biochar/Cu<sub>2</sub>O coupled with persulfate: Insights into the factors and intermediates toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmagrowthhub.com [pharmagrowthhub.com]

- 17. pharmainfo.in [pharmainfo.in]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. researchgate.net [researchgate.net]

- 20. edaegypt.gov.eg [edaegypt.gov.eg]

- 21. ema.europa.eu [ema.europa.eu]

- 22. asiapharmaceutics.info [asiapharmaceutics.info]

- 23. m.youtube.com [m.youtube.com]

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1] This guide provides a comprehensive technical exploration of the pyrrolidine motif, dissecting its fundamental physicochemical properties, conformational intricacies, and profound influence on biological activity. We will delve into the strategic rationale behind its incorporation into therapeutic agents, supported by detailed synthetic protocols, quantitative structure-activity relationship (SAR) data, and mechanistic insights into its interaction with key biological targets. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and synthesis of next-generation therapeutics.

The Fundamental Basis of Pyrrolidine's Biological Significance

The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of structural and electronic features that allow it to effectively probe the three-dimensional space of biological targets.[2][3]

Structural and Physicochemical Properties

The pyrrolidine ring is a saturated heterocycle, also known as tetrahydropyrrole, with the molecular formula (CH₂)₄NH.[4] This simple structure imparts several key properties that are advantageous in drug design:

-

sp³-Hybridization and Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure.[2][3] This allows for a more comprehensive exploration of the often complex and non-planar binding pockets of biological targets such as enzymes and receptors.[1]

-

Basicity and Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold (pKa of the conjugate acid is ~11.27).[2][5] This basic nitrogen can be protonated at physiological pH, forming a cationic center that can engage in crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. Furthermore, the N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor, facilitating a network of interactions that contribute to binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The incorporation of a pyrrolidine ring can significantly enhance the aqueous solubility of a drug candidate, a critical factor for bioavailability.[6] Its lipophilicity (logP ≈ 0.46) is lower than that of the six-membered piperidine ring, offering a tool to fine-tune a compound's pharmacokinetic profile.[5]

Conformational Flexibility: The "Pseudorotation" Phenomenon

A key feature that distinguishes the five-membered pyrrolidine ring is its conformational flexibility, often described as "pseudorotation."[2][3] The ring is not flat but exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" forms. This flexibility allows the ring and its substituents to adopt an optimal geometry to fit within a binding site, minimizing steric clashes and maximizing favorable interactions.

The puckering of the ring can be influenced and even "locked" into a preferred conformation by the strategic placement of substituents.[2] For instance, electronegative substituents at the C-4 position can favor specific exo or endo pucker modes, which in turn dictates the spatial orientation of other substituents and their ability to interact with the target protein.[7][8] This conformational control is a powerful tool in rational drug design.

Caption: Conformational puckering of the pyrrolidine ring.

The Pyrrolidine Scaffold in Action: Case Studies in Drug Design

The pyrrolidine ring is a recurring motif across a wide array of therapeutic areas, demonstrating its versatility.[6][9] Its presence is critical to the mechanism of action of numerous blockbuster drugs.

Anticancer Agents: Spirooxindole-Pyrrolidines

A prominent class of anticancer agents features a spirocyclic fusion of an oxindole and a pyrrolidine ring. These compounds often act by inhibiting the interaction between p53 and its negative regulator, MDM2, a key pathway for reactivating apoptosis in cancer cells.[10][11]

The synthesis of these complex scaffolds is frequently achieved through a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings with high stereocontrol.[12][13]

Quantitative Insights: Anticancer Activity of Spirooxindole-Pyrrolidines

The following table summarizes the cytotoxic activity of representative spirooxindole-pyrrolidine derivatives against various cancer cell lines. The data highlights how substitutions on the pyrrolidine and oxindole rings modulate anticancer potency.

| Compound ID | R1 (Oxindole) | R2 (Pyrrolidine) | Cancer Cell Line | IC50 (µM) | Reference |

| 4u | H | 4-Cl-Ph | HepG-2 | < 10 µg/mL | |

| 4w | H | 4-F-Ph | HepG-2 | < 10 µg/mL | |

| 5e | 5-Cl | 4-F-Ph | A549 (Lung) | 3.48 | [12] |

| 5f | 5-Br | 4-F-Ph | A549 (Lung) | 1.2 | [12] |

| 4g | H | 4-NO2-Ph | MCF-7 (Breast) | Potent Activity | [11] |

| Cisplatin | - | - | A549 (Lung) | > 10 | [12] |

Note: Direct comparison of µg/mL and µM values requires molecular weight information, but the trend of potency is evident.

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on methodologies reported for the synthesis of spirooxindole-pyrrolidine compounds.[4][14]